ML418 -

ML418

Catalog Number: EVT-276463
CAS Number:
Molecular Formula: C19H24ClN3O3
Molecular Weight: 377.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML418 is a selective, sub-micromolar pore blocker of Kir7.1 potassium channels. The inward rectifier potassium (Kir) channel Kir7.1 (KCNJ13) is a key regulator of melanocortin signaling in the brain, electrolyte homeostasis in the eye, and uterine muscle contractility during pregnancy.
Overview

ML418 is a selective blocker of the inward rectifier potassium channel Kir7.1, which is encoded by the KCNJ13 gene. This compound has garnered attention due to its sub-micromolar potency (IC50 = 310 nM) and its significant selectivity over other Kir channels, demonstrating at least a 17-fold preference for Kir7.1 compared to Kir1.1, Kir2.1, Kir2.2, Kir2.3, and Kir3.1/3.2, although it exhibits similar potency to Kir6.2/SUR1 . The compound has been characterized for its pharmacological profile and potential therapeutic applications in various biological contexts.

Source and Classification

ML418 is classified as a potassium channel blocker specifically targeting the Kir7.1 channel. It was identified through medicinal chemistry efforts aimed at optimizing the structure of related compounds like VU714, focusing on improving potency and selectivity while minimizing off-target effects . The compound's chemical identity is cataloged under CAS number 1928763-08-9, and it is available for research purposes from various suppliers .

Synthesis Analysis

The synthesis of ML418 involves a series of strategic modifications to enhance its pharmacological properties. The initial synthesis focused on optimizing the quinoline moiety while maintaining a 4-methyl piperidine component, which was found to be crucial for activity. Structural modifications were explored through a systematic Structure-Activity Relationship analysis, revealing that certain changes, such as substituting chlorine with fluorine or bromine, led to decreased activity . The successful synthesis of ML418 highlights the importance of balancing lipophilicity and selectivity in drug design.

Molecular Structure Analysis

The molecular structure of ML418 features a quinoline ring system linked to a piperidine moiety. The specific arrangement of substituents on these rings contributes to its binding affinity and selectivity for the Kir7.1 channel. Detailed structural data indicate that ML418 binds effectively within the channel's pore, blocking ion flow .

Structural Data

  • Chemical Formula: C₁₈H₁₈ClN₃
  • Molecular Weight: 305.81 g/mol
  • Key Functional Groups: Quinoline ring, piperidine ring
Chemical Reactions Analysis

The chemical reactivity of ML418 can be assessed through its interaction with various biological targets and its metabolic pathways in vivo. In pharmacokinetic studies involving intraperitoneal administration in mice, ML418 demonstrated favorable absorption characteristics with a peak concentration (Cmax) of 0.20 µM observed at three hours post-administration (Tmax) . This data suggests that ML418 undergoes minimal metabolic degradation during initial phases after administration.

Mechanism of Action

ML418 exerts its pharmacological effects primarily through blockade of the Kir7.1 potassium channel, which plays a critical role in regulating neuronal excitability and other physiological processes. By inhibiting this channel, ML418 can influence downstream signaling pathways, including activation of melanocortin-4 receptors (MC4R), which are implicated in energy homeostasis and appetite regulation . The precise mechanism involves conformational changes in the channel upon binding of ML418, preventing potassium ions from passing through.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Stable under standard laboratory conditions but requires careful handling due to potential reactivity with moisture.

Chemical Properties

  • Lipophilicity: High lipophilicity (clogP = 5.83) may impact bioavailability and off-target effects; modifications aimed at reducing this property have been explored .
  • Selectivity Profile: Exhibits over 17-fold selectivity for Kir7.1 over other Kir channels, indicating a well-defined pharmacological action.
Applications

ML418's primary application lies in scientific research focused on understanding potassium channel physiology and the therapeutic potential for disorders associated with dysregulated ion transport. It serves as a valuable tool compound for studying the role of Kir7.1 in various biological systems, including neuronal signaling pathways and metabolic regulation . Additionally, its selective blockade properties may pave the way for novel therapeutic strategies targeting conditions such as obesity or metabolic syndrome.

Introduction to Inward Rectifier Potassium Channels & Kir7.1

Structural Classification of Kir Channels

Kir7.1 adheres to the fundamental architectural blueprint of the Kir channel family yet exhibits critical structural distinctions that define its functional identity. Like all Kir channels, Kir7.1 functions as a homotetrameric complex, with each monomer possessing a simple topology: two transmembrane helices (M1 and M2) flanking a pore-forming loop (H5 or P-loop) containing the canonical potassium channel selectivity filter sequence (T-X-G-Y-G). Cytoplasmic N- and C-termini extend into the intracellular space. However, Kir7.1 shares only approximately 50% amino acid sequence homology with its closest relatives, Kir4.1 and Kir4.2, making it the most divergent member of the Kir family [1] [3].

  • Pore Structure & Ion Selectivity: The pore region, particularly the selectivity filter, governs potassium ion permeation. Kir7.1 exhibits an unusually high rubidium-to-potassium conductance ratio for inward currents, suggesting subtle differences in its selectivity filter architecture or dynamics compared to other Kir channels. This property facilitates its role in potassium recycling even under varying ionic conditions [3] [8].
  • PIP2 Dependence: Activation and stability of Kir7.1, like many Kir channels, critically depend on phosphatidylinositol 4,5-bisphosphate (PIP2). Mutations mapping to the putative PIP2-binding site in the cytoplasmic domain (e.g., R162W found in Snowflake Vitreoretinal Degeneration) cause profound gating defects and loss-of-function, directly linking structural integrity at this interface to channelopathies [1] [3].
  • pH Sensitivity: Kir7.1 exhibits complex modulation by intracellular pH (pHi), with maximal activity around pHi 7.0. Key to this regulation is histidine 26 (H26) located in the cytoplasmic N-terminus. Mutagenesis studies (H26A, H26R) demonstrate that H26 is crucial for channel activation at physiological pHi and influences inhibitory protonation mechanisms. This pH sensitivity allows Kir7.1 activity to be tuned by cellular metabolic state [5].
  • Glycosylation and Trafficking: An N-glycosylation site at position Asn95 within the extracellular M1-H5 loop is conserved. While its direct impact on Kir7.1 function is less characterized than in Kir1.1, glycosylation generally plays roles in protein folding, trafficking, and membrane stability. Phosphorylation sites within cytoplasmic domains further suggest regulation by kinase signaling pathways impacting channel localization and function [3] [10].
  • Lack of Heteromerization: Unlike Kir4.1, which readily forms heteromers with Kir5.1 or Kir2.1, Kir7.1 functions strictly as a homotetramer. This limits its functional modulation through combinatorial assembly with other Kir subunits [2] [9].

Table 1: Key Structural Features of Kir7.1 Compared to Representative Kir Channels

Structural FeatureKir7.1Kir4.1 (Typical Strong Inward Rectifier)GIRK (Kir3.x, G-Protein Gated)
Subunit Topology2 TM domains, P-loop, Cytosolic N/C terminiSameSame
Quaternary StructureHomotetramerHomotetramer or Heterotetramer (e.g., w/Kir5.1)Heterotetramer (e.g., Kir3.1/3.2/3.4)
PIP2 BindingEssential for activation; Mutations cause diseaseEssential for activationEssential for activation; Gβγ enhances sensitivity
Key Regulatory SitesH26 (pHi), N95 (Glycosylation?)Multiple phosphorylation sitesGβγ binding domains, PIP2 sites
Glycosylation SiteAsn95 (Extracellular)PresentPresent
Heteromerization CapabilityNoYes (Kir5.1, Kir2.1)Yes (Within Kir3 subfamily)

Table 2: Disease-Associated Mutations in Kir7.1 (KCNJ13 Gene)

MutationDomain/LocationAssociated DiseasePrimary Functional Consequence
R162WCytoplasmic (PIP2 binding)Snowflake Vitreoretinal Degeneration (SVD)Disrupted PIP2 binding; Loss of function
T153ICytoplasmicLeber Congenital Amaurosis (LCA16)Trafficking defect; Reduced surface expression
I120TTransmembrane (M2?)Autosomal Recessive Night Blindness?Altered gating kinetics; Reduced conductance
Glu119GlyTransmembrane (M2?)LCA16Likely impaired folding/stability
I44MN-terminus (Cytoplasmic)LCA16Unknown; Possibly affects pHi sensitivity

Physiological Roles of Kir7.1 in Homeostasis

Kir7.1 functions predominantly as a K+-transporting channel, crucial for maintaining potassium gradients essential for secondary active transport processes and osmotic balance across diverse epithelial and glial barriers. Its unique biophysical properties—small conductance, weak rectification allowing significant outward K+ flux, and low sensitivity to external [K+] fluctuations—make it ideally suited for these roles [1] [3].

  • Retinal Pigment Epithelium (RPE): Kir7.1 is densely expressed on the apical membrane of the RPE, facing the subretinal space. Here, it plays a non-redundant role in subretinal K+ homeostasis. Photoreceptor activity causes dynamic shifts in subretinal [K+], decreasing it during light exposure. Kir7.1, coupled with the apical Na+/K+-ATPase and potentially the Na+-K+-2Cl- cotransporter, facilitates K+ efflux from the RPE into the subretinal space. This secretion counteracts decreases in subretinal [K+], restoring the dark level (~5 mM) essential for photoreceptor repolarization and sustained function. Inhibition of Kir7.1 disrupts this delicate balance, compromising visual transduction [3].
  • Central Nervous System (CNS) Glia: Beyond the RPE, Kir7.1 exhibits significant expression in specific glial populations, notably oligodendrocytes within white matter tracts like the optic nerve. Quantitative RT-PCR reveals Kir7.1 transcript levels comparable to the dominant glial Kir channel, Kir4.1. Immunohistochemistry localizes Kir7.1 protein predominantly to oligodendrocyte somata. Patch-clamp electrophysiology using the selective blocker VU590 demonstrates that Kir7.1 contributes substantially to the whole-cell potassium conductance in these cells. This conductance is vital for K+ buffering and maintaining membrane potential stability, particularly under conditions of neuronal activity that release K+ into the extracellular space. Disruption of Kir7.1-mediated K+ clearance compromises oligodendrocyte function and survival [2] [9].
  • Energy Homeostasis & Hypothalamic Signaling: A pivotal role for Kir7.1 emerged in hypothalamic neurons regulating appetite and energy balance. Kir7.1 directly interacts with the Melanocortin-4 Receptor (MC4R), a key GPCR in the leptin-melanocortin pathway. Activation of MC4R leads to the closure of Kir7.1 channels, depolarizing neurons within the paraventricular nucleus (PVN), and promoting satiety signals. Kir7.1 thus acts as a critical effector ion channel translating GPCR signals into neuronal excitability changes governing hunger and metabolic rate. Loss-of-function mutations in this pathway contribute to severe obesity [1] [10].
  • Renal and Other Epithelial Tissues: Kir7.1 expression is documented in the kidney distal tubules, intestinal epithelia, and choroid plexus. In these tissues, it likely supports transepithelial NaCl and fluid transport by providing a pathway for K+ recycling across the plasma membrane, thereby supplying K+ ions essential for the activity of the basolateral Na+/K+-ATPase and potentially other transporters. This function contributes to systemic electrolyte balance, nutrient absorption, and cerebrospinal fluid (CSF) production [2] [4] [7].

Table 3: Primary Physiological Roles of Kir7.1 Across Tissues

Tissue/Cell TypeSubcellular LocalizationPrimary Physiological RoleKey Functional Partners
Retinal Pigment Epithelium (RPE)Apical membraneK+ secretion into subretinal space; Maintenance of [K+] for photoreceptor functionNa+/K+-ATPase (apical?), Na+-K+-2Cl- cotransporter?
Oligodendrocytes (CNS White Matter)Somata plasma membraneK+ buffering; Maintenance of membrane potential; Cell volume regulationKir4.1 (co-expression but not heteromers)
Hypothalamic Neurons (e.g., PVN)Postsynaptic membraneEffector channel for MC4R; Mediates neuronal hyperpolarization; Regulates excitability in energy balance circuitsMelanocortin-4 Receptor (MC4R)
Kidney Distal TubulesApical or Basolateral?K+ recycling; Supports transepithelial Na+ transportNa+/K+-ATPase (basolateral)
Intestinal EpitheliumApical membrane?K+ recycling; Supports nutrient absorptionNa+/K+-ATPase, nutrient co-transporters
Choroid Plexus EpitheliumApical membraneK+ transport; Contributes to CSF K+ homeostasis and productionNa+/K+-ATPase, other transporters

Kir7.1 Dysregulation in Pathological States

Dysfunction of Kir7.1, primarily through loss-of-function mutations but also potentially via altered expression or regulation, underlies several human diseases and contributes to pathophysiology in others:

  • Inherited Retinal Degenerations: Mutations in the KCNJ13 gene encoding Kir7.1 are causally linked to severe blinding disorders:
  • Snowflake Vitreoretinal Degeneration (SVD): Characterized by cataracts, retinal degeneration, and aberrant vitreous architecture. The R162W mutation is a recurrent cause. This mutation maps to a cytoplasmic domain critical for PIP2 binding. Functional studies show severely impaired channel gating and drastically reduced current amplitudes due to disrupted PIP2 sensitivity, directly linking PIP2 interaction failure to RPE dysfunction and retinal degeneration [1] [3].
  • Leber Congenital Amaurosis Type 16 (LCA16): A severe form of early-onset blindness. Mutations like T153I (also cytoplasmic), I120T (transmembrane), Glu119Gly, and I44M cause LCA16. Consequences include defective protein trafficking (e.g., T153I leads to endoplasmic reticulum retention and reduced surface expression), altered gating kinetics, and reduced ion conductance. Loss of Kir7.1-mediated K+ transport in the RPE disrupts the visual cycle and photoreceptor homeostasis, leading to degeneration [3] [4].
  • White Matter Vulnerability & Ischemic Injury: Kir7.1's role in oligodendrocyte K+ homeostasis becomes critically important under pathological stress. Oligodendrocytes are exquisitely sensitive to ischemia/hypoxia. Blockade of Kir7.1 with VU590 significantly compromises oligodendrocyte structural integrity in vitro and dramatically exacerbates cell death in the oxygen-glucose deprivation (OGD) model using intact optic nerves. This indicates that Kir7.1-mediated K+ conductance is a vital component of the ion buffering capacity protecting oligodendrocytes during energy deprivation. Impaired Kir7.1 function or expression likely contributes to the vulnerability of white matter seen in stroke, traumatic brain/spinal cord injury, and potentially multiple sclerosis (MS), where ischemia and ion imbalance are key pathological features [2] [9].
  • Metabolic Disorders: The direct coupling between Kir7.1 and MC4R positions Kir7.1 dysfunction as a potential contributor to energy homeostasis imbalances. While direct human mutations linking Kir7.1 to obesity are less common than MC4R mutations, the channel is a downstream effector. Impaired Kir7.1 function in MC4R-expressing hypothalamic neurons would be predicted to blunt the anorexigenic (appetite-suppressing) effect of melanocortin signaling, potentially leading to hyperphagia and weight gain. Pharmacological modulation of Kir7.1 offers a potential avenue to bypass defects upstream in the melanocortin pathway [1] [4].
  • Potential Renal and Electrolyte Imbalances: Given its expression in renal tubules, impaired Kir7.1 function could theoretically disrupt renal K+ handling and Na+ reabsorption, potentially contributing to electrolyte imbalances or hypertension. While direct human disease links beyond the retina are less established, Kir7.1 remains a plausible candidate gene or pharmacological target for such conditions [4] [7].

Pharmacological Significance of Kir7.1 Modulation

The critical roles of Kir7.1 in vision, CNS integrity, and metabolism, coupled with its unique structural and biophysical features, make it a compelling and druggable target for therapeutic intervention. Selective modulators are essential tools for probing channel function and developing novel treatments:

  • ML418: The First Selective Kir7.1 Inhibitor: ML418 holds significant historical importance as the first identified sub-micromolar pore blocker of Kir7.1. Discovered through high-throughput screening and medicinal chemistry optimization, ML418 exhibits selectivity over other Kir channels (including Kir1.1, Kir2.1, Kir4.1) and unrelated targets. Its mechanism involves direct pore blockade, preventing K+ ion permeation. ML418 demonstrated efficacy in reversing the hyperpolarization induced by MC4R antagonist in hypothalamic neurons, validating its utility in modulating Kir7.1-dependent signaling in a physiologically relevant context. This selectivity profile makes ML418 an indispensable research tool for dissecting Kir7.1 function in vitro and in vivo [1].
  • VU590 and Related Compounds: VU590 is another well-characterized Kir7.1 inhibitor widely used in research. It effectively blocks Kir7.1 currents in heterologous systems and native tissues, including oligodendrocytes and RPE models. Studies using VU590 were instrumental in revealing Kir7.1's role in oligodendrocyte vulnerability during ischemia and its contribution to whole-cell K+ conductance in these cells. While selectivity over some other channels (e.g., Kir4.1) is documented, comprehensive selectivity profiles for all VU compounds are often less publicized than for ML418. VU590 exemplifies the use of Kir7.1 blockers to probe channel physiology and pathophysiology [2] [9].
  • Therapeutic Potential of Modulators: The development of Kir7.1 modulators (both inhibitors and activators) holds promise for multiple conditions:
  • Retinal Degenerations (LCA16, SVD): For gain-of-function mutations or potentially enhancing residual function in loss-of-function mutants, Kir7.1 activators (potentiators) could be beneficial. Correcting the underlying channel dysfunction offers hope for disease-modifying therapy beyond symptomatic management. Pharmacological chaperones aiding mutant channel trafficking are another avenue [3] [4].
  • Obesity/Metabolic Syndrome: Kir7.1 inhibitors could mimic the effect of MC4R activation in specific hypothalamic neurons, promoting satiety and increasing energy expenditure. This approach could be effective even in cases of MC4R deficiency or leptin resistance downstream of the receptor. ML418's proof-of-concept in neuronal assays highlights this potential [1] [4].
  • Neuroprotection (Stroke/Trauma): Enhancing Kir7.1 activity in oligodendrocytes (activators) during or after ischemic insults could bolster K+ buffering, stabilize membrane potential, and improve oligodendrocyte survival, thereby preserving white matter integrity and function after stroke or trauma [2] [9].
  • Renal and Electrolyte Disorders: Modulators could potentially fine-tune Kir7.1 activity in the kidney to influence K+ secretion or Na+ reabsorption, offering novel approaches to manage hypertension or electrolyte imbalances [4] [7].
  • Structural Basis for Drug Design: Emerging high-resolution structural data, particularly from cryo-electron microscopy (cryo-EM) studies of Kir7.1 in lipid environments (like nanodiscs), is revealing the conformational landscape of the channel. Understanding the detailed architecture of the pore, the PIP2-binding site, and the cytoplasmic gating domains provides a blueprint for structure-based drug design (SBDD). This allows for the rational development of modulators with higher potency, selectivity, and tailored mechanisms (e.g., pore blockers vs. PIP2 competitors vs. allosteric modulators) [8].

Table 4: Known Kir7.1 Pharmacological Modulators and Research Applications

ModulatorTypeReported MechanismKey Research Findings/UtilitySelectivity Notes
ML418InhibitorPore BlockerFirst sub-μM selective Kir7.1 blocker; Reversed MC4R antagonist effects in neurons; Validated Kir7.1 role in MC4R signalingSelective over Kir1.1, Kir2.1, Kir4.1, others
VU590InhibitorNot fully defined (likely pore block)Blocked Kir7.1 currents in oligodendrocytes; Increased OGD vulnerability; Defined Kir7.1 conductance contributionSelective over Kir4.1; Full profile less public
VU052Inhibitor??Mentioned in Kir7.1 context; Less characterized than VU590Limited public data
--Activator (Research Need)? (Pore opening, PIP2 sensitization?)None identified yet; Critical need for therapeutic explorationN/A
--Pharmacological ChaperoneImprove folding/traffickingPotential for rescuing trafficking-deficient mutants (e.g., T153I)N/A

The exploration of Kir7.1 pharmacology, spearheaded by tool compounds like ML418 and VU590, is rapidly evolving. The convergence of detailed structural insights, refined physiological understanding, and continued medicinal chemistry efforts promises to unlock the significant therapeutic potential of targeting this unique and vital ion channel.

Properties

Product Name

ML418

IUPAC Name

propan-2-yl N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]carbamate

Molecular Formula

C19H24ClN3O3

Molecular Weight

377.9 g/mol

InChI

InChI=1S/C19H24ClN3O3/c1-12(2)26-19(25)22-14-5-8-23(9-6-14)11-13-10-16(20)15-4-3-7-21-17(15)18(13)24/h3-4,7,10,12,14,24H,5-6,8-9,11H2,1-2H3,(H,22,25)

InChI Key

CWIXCQOSULUGBT-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl

Solubility

Soluble in DMSO

Synonyms

ML418; ML-418; ML 418;

Canonical SMILES

CC(C)OC(=O)NC1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.